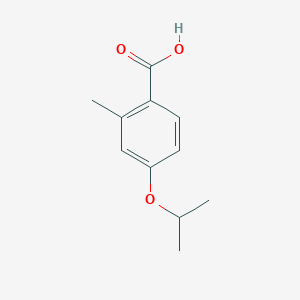
4-Methyl-3-(propan-2-yloxy)aniline
Overview
Description
“4-Methyl-3-(propan-2-yloxy)aniline” is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 . It is also known as "4-isopropoxy-3-methylaniline" . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 165.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Molecular Interactions and Dielectric Properties
Research on similar molecules to 4-Methyl-3-(propan-2-yloxy)aniline, such as N-methyl aniline and its interactions with alcohols like propan-2-ol, shows significant insights into molecular interactions and dielectric properties. These studies involve assessing molecular behavior at various temperatures and frequencies, using methods like LF impedance analyzer and Microwave bench, contributing to our understanding of molecular interactions in binary mixtures (Krishna & Mohan, 2012).
Chemical Synthesis and Structural Analysis
In the field of chemical synthesis, molecules similar to this compound are used as intermediates. An example includes the synthesis of anilino propan-1-ones and their transformation into propionohydrazides, demonstrating the versatility of aniline derivatives in synthesizing novel compounds (Saeed et al., 2009).
Dielectric and Thermodynamic Studies
Dielectric and thermodynamic studies of compounds related to this compound, specifically on mixtures of N-methyl aniline with alcohols, provide valuable data on dielectric constants, permittivity, and relaxation time. This research is crucial for understanding the physical properties of these mixtures, which can be applied in various scientific fields (Krishna, Sastry & Murthy, 2011).
Applications in Polymer Science
The compound's derivatives are used in the synthesis of water-soluble and self-doped polyaniline derivatives, indicating its importance in polymer science. Such research contributes to the development of new materials with specific electrical and solubility properties (Prévost, Petit & Pla, 1999).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, derivatives of molecules similar to this compound have been synthesized and evaluated for antibacterial and antiurease activities. This highlights the potential of aniline derivatives in developing new medicinal compounds (Batool et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for “4-Methyl-3-(propan-2-yloxy)aniline” were not found, it’s worth noting that aniline derivatives are being studied extensively due to their potential applications in medicinal chemistry . They have been used as building blocks for the synthesis of biologically active molecules such as antibiotics, anti-inflammatory agents, and antifungal agents .
Properties
IUPAC Name |
4-methyl-3-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTSEOSALWHADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


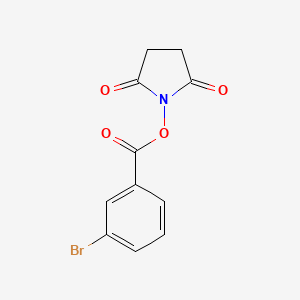
![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)
amine](/img/structure/B3081738.png)

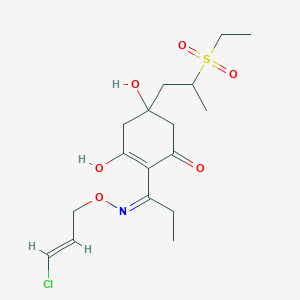
![1-[(3-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3081759.png)
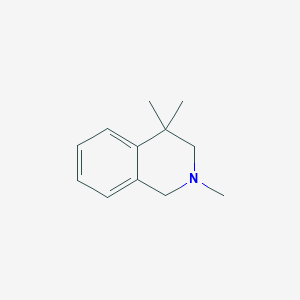

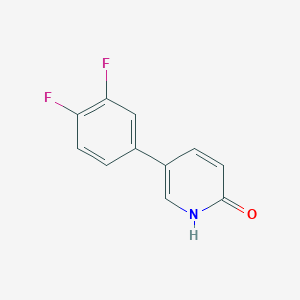
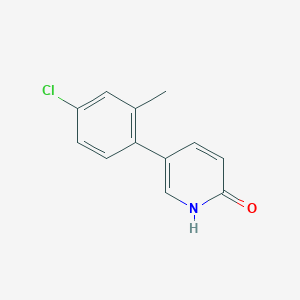
amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)
![2-Propylthiazolo[4,5-c]quinoline](/img/structure/B3081816.png)

